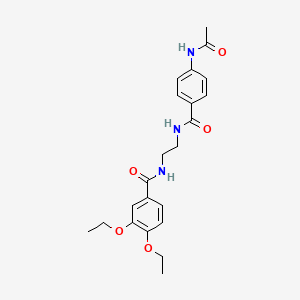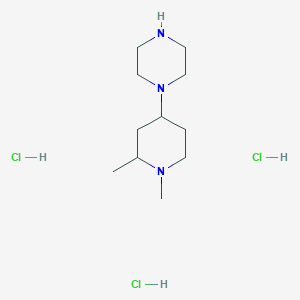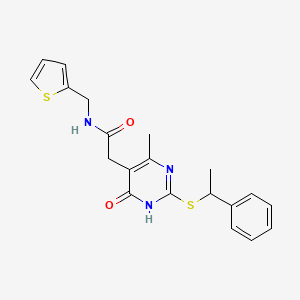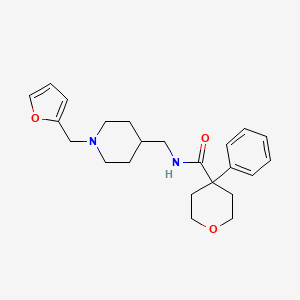
1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, also known as MP-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. MP-3 is a urea derivative that exhibits promising biological activities, including anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, due to its complex structure, has been a subject of interest in various synthesis and characterization studies. A related compound, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, was synthesized using two different methods, showcasing the versatility of urea derivatives in chemical synthesis. The one-step synthesis involved a carbonylation reaction, while the two-step synthesis utilized a substitution reaction, achieving a 72% yield. The final product's structure was confirmed using various spectroscopic techniques, highlighting the importance of detailed characterization in confirming chemical structures (Sarantou & Varvounis, 2022).
Enzyme Inhibition and Anticancer Properties
Urea derivatives have been explored for their biological activities, including enzyme inhibition and anticancer properties. A study synthesized seventeen urea derivatives and evaluated their inhibition on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, their effects on a prostate cancer cell line were observed, with one compound showing notable in vitro anticancer activity. This highlights the potential of urea derivatives, including those similar to the compound , in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Molecular Complexation and Crystal Engineering
The compound's structural features make it a candidate for crystal engineering and the design of materials with desirable properties. For instance, molecular complexes formed between biphenyl/stilbene and pyridine-1-oxide, similar in structural complexity to the compound , have been studied for their nonlinear optical behavior. These complexes, exhibiting second harmonic generation activity, demonstrate the potential of carefully designed molecular complexes in creating materials with specific optical properties, relevant to the field of nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Antimicrobial Evaluation
Novel derivatives containing urea groups have been synthesized and evaluated for their antimicrobial properties. This suggests that compounds with a urea moiety, similar to 1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, could also exhibit antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-9-7-17(8-10-19)23-22(28)24-18-6-4-5-16(15-18)20-11-12-21(26-25-20)27-13-2-3-14-27/h4-12,15H,2-3,13-14H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSANPOSXYLELRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2976659.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2976660.png)

![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)
![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)



![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2976676.png)